3,4'-Bis(trifluoromethyl)benzophenone
Overview
Description
3,4’-Bis(trifluoromethyl)benzophenone is an organic compound with the molecular formula C15H8F6O and a molecular weight of 318.21 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to the benzophenone core. It is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Bis(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane (CH2Cl2)
Reaction Time: 2-3 hours
The reaction yields 3,4’-Bis(trifluoromethyl)benzophenone as the primary product after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3,4’-Bis(trifluoromethyl)benzophenone follows a similar synthetic route but on a larger scale. The process involves:
Reactants: Benzene, trifluoromethylbenzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Temperature Control: Maintained at 0-5°C
Purification: Recrystallization or distillation
Chemical Reactions Analysis
Types of Reactions
3,4’-Bis(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: 3,4’-Bis(trifluoromethyl)benzyl alcohol.
Substitution: Halogenated derivatives of 3,4’-Bis(trifluoromethyl)benzophenone.
Scientific Research Applications
3,4’-Bis(trifluoromethyl)benzophenone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4’-Bis(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(trifluoromethyl)benzophenone
- 4,4’-Bis(trifluoromethyl)benzophenone
- 3,5-Bis(trifluoromethyl)benzophenone
Uniqueness
3,4’-Bis(trifluoromethyl)benzophenone is unique due to the specific positioning of the trifluoromethyl groups, which influences its chemical reactivity and interaction with biological targets. Compared to its analogs, this compound exhibits distinct properties in terms of stability, solubility, and reactivity .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBXNAPXNCBCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352915 | |
Record name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21084-22-0 | |
Record name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-Bis(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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